4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

Catalog No.
S901288
CAS No.
1936423-03-8
M.F
C6H10BrF3
M. Wt
219.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

CAS Number

1936423-03-8

Product Name

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

IUPAC Name

4-bromo-1,1,1-trifluoro-3,3-dimethylbutane

Molecular Formula

C6H10BrF3

Molecular Weight

219.04 g/mol

InChI

InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3

InChI Key

ILBJSIZHSFRGSK-UHFFFAOYSA-N

SMILES

CC(C)(CC(F)(F)F)CBr

Canonical SMILES

CC(C)(CC(F)(F)F)CBr

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is an organic compound characterized by the molecular formula C6H10BrF3\text{C}_6\text{H}_{10}\text{BrF}_3 and a molecular weight of 219.04 g/mol. This compound features a butane backbone with a bromine atom and trifluoromethyl groups attached, contributing to its unique chemical properties and reactivity. The presence of these functional groups makes it a valuable intermediate in organic synthesis and various industrial applications .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
  • Oxidation and Reduction: The compound can also participate in oxidation or reduction processes to generate different functional groups .

The synthesis of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. This reaction is performed under controlled conditions using bromine or bromine-containing reagents. In industrial settings, continuous flow processes are often employed to enhance yield and purity through precise control of reaction parameters .

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme mechanisms and protein interactions.
  • Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical intermediates.
  • Industry: Employed in the production of agrochemicals, polymers, and specialty chemicals .

The interaction studies of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane focus on its reactivity with various molecular targets. The unique properties imparted by the bromine and trifluoromethyl groups enable the compound to engage in diverse chemical transformations. These interactions are crucial for understanding its role in synthetic chemistry and biological systems .

Several compounds share structural similarities with 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane. Here are some notable examples:

Compound NameStructural Features
4-Bromo-1,1,2-trifluoro-1-buteneContains a double bond in the butene structure
4-Bromo-3,3,4,4-tetrafluorobutan-1-olFeatures multiple fluorine substituents
3-Bromo-1,1,1-trifluoroacetoneContains a ketone functional group

Comparison

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is unique due to its specific substitution pattern that imparts distinct chemical properties and reactivity. Compared to similar compounds listed above, it balances stability and reactivity effectively, making it a versatile intermediate for organic synthesis .

Bromination Strategies for Trifluoromethylated Alkanes

The synthesis of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane relies primarily on bromination of the corresponding trifluoromethylated precursor compound. The bromination of trifluoromethylated alkanes presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group and the tertiary carbon center in the target compound [2]. Two primary mechanistic approaches dominate this field: radical bromination mechanisms and electrophilic bromination approaches.

Radical Bromination Mechanisms

Radical bromination represents the most widely employed strategy for introducing bromine atoms into trifluoromethylated alkanes, particularly at tertiary positions. The mechanism proceeds through the classical three-step radical chain reaction: initiation, propagation, and termination [3] [4]. For 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane synthesis, radical bromination typically targets the tertiary carbon at position 4, taking advantage of the greater stability of tertiary radicals compared to primary or secondary alternatives.

The initiation step involves homolytic cleavage of molecular bromine to generate bromine radicals. This process requires energy input through ultraviolet light irradiation or thermal activation at temperatures ranging from 25-80°C [3] [5]. Under photochemical conditions, bromine molecules undergo homolytic fission according to the equation: Br₂ → 2Br- . Recent studies have demonstrated that LED photoinitiation at 365 nm wavelength provides superior energy efficiency compared to traditional mercury lamps, reducing reaction times from 90 minutes to 15-20 minutes while maintaining yields of 63-75% [6] [7].

The propagation phase consists of two elementary steps. In the first propagation step, bromine radicals abstract hydrogen atoms from the substrate molecule. For trifluoromethylated alkanes, the selectivity favors tertiary positions due to the formation of more stable tertiary radicals. The bond dissociation energy for tertiary carbon-hydrogen bonds in trifluoromethylated systems typically ranges from 86-92 kcal/mol, making them preferential sites for radical attack [8] [9]. The second propagation step involves reaction of the carbon-centered radical with molecular bromine to regenerate bromine radicals and form the brominated product.

Bromination MethodReaction ConditionsMechanism TypeTypical Yield (%)SelectivityAdvantages
Radical Bromination with Br₂/LightBr₂, hν (light), 25-60°CFree radical chain60-85Good for tertiary positionsSimple setup, cost-effective
N-Bromosuccinimide RadicalNBS, hν/heat, radical initiatorRadical substitution65-90High selectivityMild conditions, selective
AIBN-Initiated BrominationAIBN (3-5%), 60-80°C, thermalThermal radical initiation70-88Moderate selectivityReliable initiation
LED Photoinitiated BrominationLED 365nm, 20-60°C, 15-20 minPhotochemical radical63-75High selectivityEnergy efficient, fast
Electrochemical BrominationNaBr, electrolysis, RTElectrochemical oxidation85-94Excellent selectivityGreen, scalable
In-situ Br₂ GenerationNaBrO₃/HBr, flow reactorRadical with in-situ Br₂80-95Good selectivityHigh throughput

Termination reactions occur when two radical species combine to form stable products. These reactions include bromine radical recombination (Br- + Br- → Br₂), radical coupling with carbon radicals (R- + Br- → R-Br), and carbon radical dimerization (R- + R- → R-R) [3] [4]. The relative rates of these termination processes influence overall reaction efficiency and product selectivity.

N-Bromosuccinimide emerges as a superior alternative to molecular bromine for radical bromination of trifluoromethylated alkanes [10] [11]. NBS provides several advantages including enhanced selectivity, milder reaction conditions, and reduced formation of side products. The reagent generates bromine radicals in situ through reaction with hydrogen bromide formed during the bromination process: NBS + HBr → succinimide + Br₂. This equilibrium maintains low steady-state concentrations of molecular bromine, minimizing unwanted addition reactions while promoting selective substitution [10] [12].

Experimental investigations demonstrate that radical bromination selectivity for tertiary over secondary positions in trifluoromethylated systems reaches 97:1, compared to only 3.6:1 for chlorination under similar conditions [8]. This remarkable selectivity difference arises from the endothermic nature of bromination, which leads to product-like transition states according to Hammond's Postulate. The late transition state more closely resembles the energy differences between radical products, enhancing selectivity for the more stable tertiary radical intermediate [8] [9].

Electrophilic Bromination Approaches

Electrophilic bromination mechanisms offer an alternative pathway for synthesizing brominated trifluoromethylated compounds, particularly when high regioselectivity is required [13] [14]. Unlike radical mechanisms, electrophilic bromination involves heterolytic cleavage of bromine sources and typically proceeds through carbocation intermediates or direct electrophilic attack on electron-rich centers.

For trifluoromethylated substrates, electrophilic bromination faces significant challenges due to the strongly electron-withdrawing nature of the trifluoromethyl group. The presence of this group decreases nucleophilicity of adjacent carbon centers, requiring more powerful electrophilic brominating agents or activated conditions . Common electrophilic brominating reagents include 1,3-dibromo-5,5-dimethylhydantoin, N-bromosuccinimide in acidic media, and specialized electrophilic trifluoromethylating reagents .

Mechanistic studies reveal that electrophilic bromination of trifluoromethylated compounds typically proceeds through formation of bridged bromonium ion intermediates when double bonds are present, or via direct substitution mechanisms for saturated systems [16]. The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocation intermediates through inductive effects, making tertiary positions favorable sites for electrophilic attack despite the overall deactivation of the molecule [17].

Recent developments in electrophilic trifluoromethylation have introduced shelf-stable reagents capable of transferring both trifluoromethyl and halogen groups simultaneously [13] [18]. These reagents, including hypervalent iodine compounds and specialized sulfonium salts, provide alternative synthetic routes to brominated trifluoromethylated products under mild conditions. The mechanisms typically involve nucleophilic attack on the electrophilic reagent followed by rearrangement or elimination to form the desired product [13] [14].

Comparative studies demonstrate that electrophilic bromination achieves yields of 70-80% for activated substrates but requires careful temperature control between 25-40°C and acidic conditions to maintain selectivity . The method shows particular utility for compounds containing aromatic rings or other activating groups, but limited applicability to simple aliphatic trifluoromethylated substrates.

Continuous Flow Synthesis Optimization

Continuous flow synthesis has emerged as a transformative technology for optimizing bromination reactions of trifluoromethylated compounds, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [19] [20] [21]. The implementation of flow chemistry for 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane synthesis addresses several critical challenges including precise temperature control, efficient mixing, and safe handling of hazardous brominating agents.

Flow reactor design considerations for bromination reactions include material compatibility, residence time optimization, and heat transfer efficiency. Corrosion-resistant materials such as perfluoroalkoxy alkane tubing and glass-lined steel components are essential due to the corrosive nature of bromine and hydrogen bromide byproducts [20] [22]. Microstructured reactors with high surface-to-volume ratios provide excellent heat transfer characteristics, enabling precise temperature control within ±2°C even for highly exothermic bromination reactions [19] [20].

ParameterOptimal RangeLaboratory ScalePilot ScaleIndustrial Scale
Temperature (°C)50-8065±570±375±2
Residence Time (min)0.25-5.00.5-2.01.0-3.02.0-5.0
Flow Rate (mL/min)1.0-15.01-55-1310-50
Pressure (bar)2-844-66-8
Mixing Efficiency95-99%98%96%94%
Heat Transfer CoefficientHighExcellentVery GoodGood

Residence time optimization represents a critical parameter for achieving high yields and selectivity in flow bromination processes. Studies demonstrate that optimal residence times range from 15 seconds to 5 minutes depending on reaction temperature and reagent concentrations [20] [23]. Shorter residence times of 15-30 seconds are achievable at elevated temperatures (65-80°C) with LED photoinitiation, while thermal initiation typically requires 1-5 minutes for complete conversion [6] [23].

Temperature control in continuous flow bromination systems enables precise optimization of reaction kinetics while minimizing side reactions. Flow reactors allow for rapid heating and cooling cycles that are difficult to achieve in batch systems. For photochemical bromination, continuous flow systems can integrate LED arrays operating at specific wavelengths (365 nm, 405 nm) directly into the reactor design, providing uniform irradiation throughout the reaction volume [22] [23] [24].

Mixing efficiency in flow systems significantly exceeds that achievable in batch reactors, particularly for fast reactions involving gaseous bromine or in situ generated brominating species. Static mixers and microstructured devices achieve mixing times on the order of milliseconds, ensuring homogeneous reaction conditions and preventing local concentration gradients that can lead to side product formation [19] [22] [24].

Safety enhancements achieved through continuous flow processing include reduced inventory of hazardous materials, contained reaction environments, and automated shutdown procedures. Flow systems typically operate with liquid volumes of 1-50 mL compared to multi-liter batch reactions, dramatically reducing the risks associated with bromine handling and potential runaway reactions [20] [25] [22].

Scalability of continuous flow bromination processes demonstrates linear scale-up characteristics from laboratory to pilot and industrial scales. Throughput increases are achieved by increasing flow rates, operating multiple reactors in parallel, or extending operating times rather than redesigning reactor systems [20] [21]. Industrial-scale implementations have achieved productivities exceeding 4 kg/hour with space-time yields of 82 kg/L·hour for brominated aromatic compounds [20].

Industrial-Scale Production Challenges

Industrial-scale production of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane faces numerous challenges spanning safety, environmental, economic, and technical domains. The corrosive nature of bromine and its compounds necessitates specialized equipment and handling procedures that significantly impact capital and operating costs [26] [25] [27].

Safety considerations represent the primary challenge in industrial bromination processes. Bromine exhibits high toxicity with immediately dangerous to life and health levels at 3 ppm in air [25]. Industrial facilities require comprehensive vapor containment systems, emergency scrubbing equipment, and specialized personal protective equipment for worker safety. Closed-system processing becomes mandatory to prevent bromine emissions, requiring substantial investments in specialized equipment and monitoring systems [26] [25].

Challenge CategorySpecific IssuesMitigation StrategiesImpact LevelImplementation Cost
Safety ConsiderationsBr₂ toxicity, HBr corrosionClosed systems, scrubbersHighHigh
Equipment RequirementsCorrosion-resistant materialsGlass-lined steel, PTFEMediumVery High
Process ControlTemperature/pressure controlAdvanced automationMediumMedium
Waste ManagementHBr gas treatmentHBr recycling systemsHighHigh
Economic FactorsRaw material costsProcess intensificationMediumMedium
Quality ControlImpurity monitoringIn-line analyticsLowLow

Equipment requirements for industrial bromination impose substantial capital costs due to the need for corrosion-resistant materials. Standard steel equipment rapidly degrades in contact with bromine and hydrogen bromide, necessitating the use of specialized materials including glass-lined steel, polytetrafluoroethylene-lined vessels, and high-nickel alloys [26] [25]. These materials typically cost 3-10 times more than standard chemical processing equipment.

Process control challenges arise from the highly exothermic nature of bromination reactions and the need for precise stoichiometric control to minimize waste and optimize selectivity. Industrial systems require advanced process control systems capable of monitoring and adjusting multiple parameters including temperature, pressure, flow rates, and reagent concentrations in real-time [28] [29]. The integration of in-line analytical systems for product quality monitoring adds complexity but enables immediate process adjustments to maintain product specifications.

Waste management represents a significant environmental and economic challenge in industrial bromination operations. Hydrogen bromide generated as a byproduct requires treatment through specialized scrubbing systems or recovery for reuse [26] [25]. Advanced facilities implement HBr recycling systems that convert waste hydrogen bromide back to bromine for reuse in the process, improving atom economy and reducing waste disposal costs [27] [30].

Economic factors affecting industrial-scale production include raw material costs, energy consumption, and waste treatment expenses. Bromine prices fluctuate significantly based on supply and demand dynamics, with costs ranging from $3-8 per kilogram depending on market conditions [25] [27]. Process intensification through continuous flow technology and improved catalytic systems can reduce overall production costs by 20-50% compared to traditional batch processes [20] [27].

Environmental regulations impose additional compliance costs and operational constraints on industrial bromination facilities. Emission control systems, waste treatment facilities, and environmental monitoring programs are mandatory in most jurisdictions. The implementation of green chemistry principles, including electrochemical bromination using sodium bromide as a safer bromine source, offers potential solutions to environmental challenges while maintaining economic viability [27] [30].

Purification Techniques and Yield Optimization

Purification of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane requires specialized techniques that account for the compound's volatility, chemical stability, and potential for decomposition under certain conditions. The presence of fluorine atoms significantly affects the physical properties and purification behavior compared to non-fluorinated analogs [6] [7] [31].

Distillation represents the most commonly employed purification method for brominated trifluoromethylated compounds, achieving purities of 95-98% with recovery rates of 88-94% [7] [32]. The technique takes advantage of boiling point differences between the desired product and reaction byproducts. For 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane, fractional distillation under controlled pressure enables separation from unreacted starting materials and side products with similar molecular weights.

Purification MethodEfficiency (%)Purity AchievedScale SuitabilityCost EffectivenessRecovery Rate (%)
Distillation85-9595-98%IndustrialHigh88-94
Recrystallization90-9897-99%Lab/PilotMedium75-85
Column Chromatography95-9998-99.5%LaboratoryLow85-92
Liquid-Liquid Extraction80-9092-96%All scalesHigh90-95
Gas Chromatography Prep98-99.599-99.8%LaboratoryLow70-80
Fractional Distillation90-9696-99%IndustrialMedium90-96

Temperature control during distillation proves critical for maintaining product quality and preventing decomposition. Trifluoromethylated compounds can undergo defluorination reactions at elevated temperatures, particularly in the presence of basic impurities or metal catalysts [7] [31]. Vacuum distillation at reduced pressures enables purification at lower temperatures, minimizing thermal decomposition while maintaining efficient separation.

Column chromatography provides the highest purity levels (98-99.5%) but is limited to laboratory-scale applications due to cost and throughput limitations [32] [31]. Silica gel chromatography with fluorinated solvent systems enables excellent separation of brominated products from polar impurities and unreacted starting materials. The technique particularly excels at removing trace amounts of dibrominated byproducts that may form during radical bromination processes.

Liquid-liquid extraction offers advantages for large-scale purification due to its scalability and relatively low cost [33]. The technique exploits solubility differences between the brominated product and water-soluble impurities such as hydrogen bromide salts and polar byproducts. Multiple extraction stages using organic solvents with different polarities can achieve effective purification while maintaining high recovery rates of 90-95%.

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. Reaction optimization studies demonstrate that careful control of reaction parameters can improve yields from 60-70% to 85-95% [6] [7] [29]. Key optimization factors include temperature control, reagent stoichiometry, reaction time, and catalyst selection.

Temperature optimization typically involves screening reactions across 20-80°C ranges to identify conditions that maximize desired product formation while minimizing side reactions [6] [7]. For photochemical bromination, LED irradiation at 365 nm provides optimal selectivity at 60-70°C, while thermal initiation requires temperatures of 70-80°C for comparable conversion rates.

Stoichiometric optimization involves balancing brominating agent concentrations to achieve complete conversion while avoiding excess that leads to overbromination. Studies indicate that 1.1-1.3 equivalents of brominating agent typically provide optimal yields, with higher concentrations leading to increased formation of dibrominated byproducts [7] [32] [31].

Reaction time optimization demonstrates that extended reaction times beyond the optimal range can decrease yields due to product decomposition or competing side reactions. Kinetic studies typically reveal optimal reaction times between 15 minutes and 2 hours depending on reaction conditions and brominating agents employed [6] [7].

Quality control measures for purified products include nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and elemental analysis to confirm structure and purity. Product specifications for pharmaceutical and electronic applications typically require purities exceeding 99% with strict limits on metallic impurities and residual solvents [34].

XLogP3

3.6

Dates

Last modified: 08-16-2023

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